Prop-1-ene-2-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Modern Chemical Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a crucial class of organic compounds widely utilized as intermediates in both organic and medicinal synthesis. magtech.com.cnresearchgate.net Their significance stems from their reactivity, which allows them to serve as precursors for a variety of other functional groups. One of the most important applications of sulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂NHR'), a chemical motif present in a wide array of pharmaceuticals. acs.orgnih.gov The reaction of a sulfonyl chloride with an amine is a classic and reliable method for forming the sulfonamide linkage. nih.govsigmaaldrich.com

Sulfonamides exhibit a broad spectrum of biological activities and are integral to the development of drugs, including antibacterial agents and anticancer therapies. nih.govbritannica.com Beyond their role in creating bioactive molecules, sulfonyl chlorides are also employed as protecting groups in complex syntheses and as building blocks for creating materials with specific properties, such as anticlotting medical plastics. acs.orgbritannica.com The versatility of sulfonyl chlorides makes them indispensable reagents in drug discovery and fine chemical manufacturing. acs.org

Structural Classification of Unsaturated Sulfonyl Chlorides

Sulfonyl chlorides can be broadly categorized based on the nature of the organic residue (R) attached to the sulfonyl group. A significant subclass is the unsaturated sulfonyl chlorides, which contain one or more carbon-carbon double or triple bonds within their structure. magtech.com.cnresearchgate.net These compounds are of particular interest because the unsaturated bond introduces additional sites of reactivity, allowing for a wider range of chemical transformations compared to their saturated counterparts.

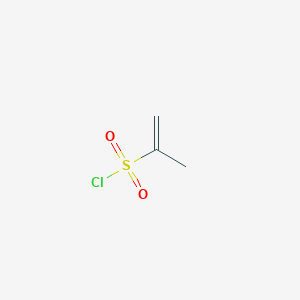

Unsaturated sulfonyl chlorides can be further classified based on the position of the unsaturation relative to the sulfonyl chloride group. For instance, the double bond can be directly attached to the sulfur atom (as in vinylsulfonyl chlorides) or located elsewhere in the carbon chain. This structural variation influences the compound's electronic properties and reactivity in reactions such as additions, cycloadditions, and polymerizations. magtech.com.cn Prop-1-ene-2-sulfonyl chloride is a member of this class, featuring a propene backbone. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

prop-1-ene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTDOMOVYBJFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874009-75-3 | |

| Record name | prop-1-ene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Prop 1 Ene 2 Sulfonyl Chloride

Established Routes for the Synthesis of Sulfonyl Chlorides

The preparation of sulfonyl chlorides is a fundamental transformation in organic chemistry, providing access to a versatile class of intermediates for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. researchgate.netrsc.org Several robust methods have been developed, broadly categorized into oxidative chlorination, conversion from sulfonic acids and their salts, and halogenation of sulfinic acid derivatives.

Oxidative chlorination is a direct and efficient method for converting various sulfur-containing functional groups, such as thiols (mercaptans) and disulfides, into sulfonyl chlorides. organic-chemistry.org This approach involves the simultaneous oxidation of the sulfur atom and chlorination. A variety of reagent systems have been developed to achieve this transformation under mild and effective conditions. researchgate.net

Common starting materials include thiols, disulfides, S-alkyl isothiourea salts, and thioacetates. researchgate.net The reaction typically proceeds by oxidizing the sulfur species to a higher oxidation state, which is then chlorinated. For instance, the combination of hydrogen peroxide (H₂O₂) with a chlorine source is a frequently employed strategy. researchgate.net The process is believed to involve the oxidation of the sulfur atom, followed by S-S bond cleavage (in the case of disulfides) and subsequent chlorination. pnas.org

Several reagent combinations have been proven effective, offering different advantages in terms of yield, reaction conditions, and substrate scope.

| Starting Material | Reagent System | Key Advantages | Reference |

|---|---|---|---|

| Thiols, Disulfides | Nitrate Salt / Chlorotrimethylsilane (TMSCl) | Mild, efficient, high yields, and clean reactions. | organic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / Zirconium tetrachloride (ZrCl₄) | Excellent yields, very short reaction times, and mild conditions. | organic-chemistry.org |

| Thiol Derivatives | N-Chlorosuccinimide (NCS) / Dilute HCl | Good yields under smooth oxidation conditions. | organic-chemistry.org |

| S-Alkyl Isothiourea Salts | Sodium hypochlorite (B82951) (Bleach) | Clean, economic, and environmentally friendly. | organic-chemistry.org |

One of the most traditional and widely used methods for preparing sulfonyl chlorides is the chlorination of sulfonic acids or their corresponding salts (sulfonates). researchgate.net This pathway is valuable because sulfonic acids are often readily available through the sulfonation of aromatic compounds or the oxidation of thiols.

The conversion typically employs strong chlorinating agents that can replace the hydroxyl group of a sulfonic acid or the metal cation of a sulfonate with a chlorine atom. Reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are commonly used, often requiring heating. researchgate.net Milder and more specialized reagents have also been developed to accommodate sensitive substrates. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can be used as a chlorinating agent under neutral conditions. researchgate.net

| Chlorinating Agent | Typical Substrate | Notes | Reference |

|---|---|---|---|

| Phosphorus pentachloride (PCl₅) | Sulfonic Acids / Sulfonates | A classic, powerful reagent; can require harsh conditions. | researchgate.net |

| Thionyl chloride (SOCl₂) | Sulfonic Acids | Commonly used; byproducts (SO₂ and HCl) are gaseous. | researchgate.net |

| Cyanuric Chloride | Sulfonic Acids / Sodium Sulfonates | Allows for conversion under neutral, milder conditions. | researchgate.net |

| 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Sulfonic Acids | Enables preparation under mild conditions with short reaction times. | organic-chemistry.org |

Sulfinic acids and their derivatives serve as precursors to sulfonyl chlorides through an oxidation-halogenation sequence. Sulfinic acids (RSO₂H) are at an intermediate oxidation state between thiols and sulfonic acids. They can be readily oxidized to the corresponding sulfonic acid, which is then chlorinated as described above. pnas.org

More directly, sulfinic acids can be converted to sulfonyl chlorides by treatment with chlorine water. pnas.org A related and important reaction is the conversion of sulfinyl chlorides (RS(O)Cl) to sulfonyl chlorides (RSO₂Cl). This transformation can be achieved by treating the sulfinyl chloride with an equimolar mixture of chlorine and glacial acetic acid. This highlights that sulfinyl chlorides are intermediates in the chlorination of certain sulfur compounds to sulfonyl chlorides. acs.org The synthesis of sulfinates, for example from the reaction of Grignard reagents with sulfur dioxide surrogates, followed by oxidative chlorination, provides another route. rsc.org

Purity Assessment and Isolation Techniques in Sulfonyl Chloride Synthesis

The successful synthesis of sulfonyl chlorides, including prop-1-ene-2-sulfonyl chloride, is critically dependent on effective purification and accurate purity assessment. The inherent reactivity of the sulfonyl chloride functional group necessitates careful handling and appropriate analytical techniques to avoid degradation during analysis.

Purity Assessment

Several analytical methods are employed to determine the purity of sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for characterizing the structure and assessing the purity of the synthesized compound. researchgate.net The presence of characteristic peaks for the vinyl protons and the methyl group of this compound, along with the absence of signals from impurities or starting materials, would confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for volatile and thermally stable compounds like many sulfonyl chlorides. researchgate.net GC can separate the desired product from any impurities, and the mass spectrometer provides fragmentation patterns that confirm the molecular weight and structure.

Melting Point Analysis : For solid sulfonyl chlorides, determining the melting point can be a straightforward indicator of purity. Impurities typically lead to a depression and broadening of the melting point range. researchgate.net

Elemental Analysis : This method provides the elemental composition (C, H, Cl, S, O) of the compound, which can be compared to the theoretical values for this compound to confirm its empirical formula.

The following table outlines the primary techniques for purity assessment of sulfonyl chlorides.

| Technique | Information Provided | Considerations | Reference |

| ¹H and ¹³C NMR | Structural confirmation and detection of proton- and carbon-containing impurities. | Provides detailed structural information. | researchgate.net |

| GC-MS | Separation of components and confirmation of molecular weight and structure. | The compound must be volatile and thermally stable. Potential for degradation during analysis exists. | researchgate.net |

| Melting Point | Indication of purity for solid compounds. | Not applicable to liquids. Impurities lower and broaden the melting point. | researchgate.net |

| Elemental Analysis | Determination of the elemental composition. | Confirms the empirical formula of the compound. | researchgate.net |

Isolation Techniques

The isolation of the synthesized sulfonyl chloride from the reaction mixture is a crucial step to obtain a pure product.

Precipitation and Filtration : A common method for isolating solid sulfonyl chlorides involves quenching the reaction mixture with cold water. acs.org The low solubility of many sulfonyl chlorides in aqueous media leads to their precipitation. The solid product can then be collected by vacuum filtration, washed with cold water to remove water-soluble impurities, and dried under vacuum. acs.orgmdpi.com

Flash Chromatography : For liquid or non-crystalline sulfonyl chlorides, or when impurities have similar solubility properties, flash column chromatography is a widely used purification technique. rsc.org A suitable solvent system is chosen to separate the desired product from byproducts and unreacted starting materials on a silica (B1680970) gel column.

Distillation : For thermally stable liquid sulfonyl chlorides, distillation under reduced pressure can be an effective method for purification. rsc.org This technique separates compounds based on differences in their boiling points.

The choice of isolation technique depends on the physical state of the sulfonyl chloride and the nature of the impurities present.

| Isolation Technique | Description | Applicability | Reference |

| Precipitation and Filtration | The product is precipitated from the solution, typically by adding a non-solvent like cold water, and then collected by filtration. | Primarily for solid sulfonyl chlorides that are insoluble in the precipitation solvent. | acs.orgmdpi.com |

| Flash Chromatography | The compound is purified by passing it through a column of adsorbent material (e.g., silica gel) using a solvent gradient. | Suitable for liquid or solid compounds and for separating complex mixtures. | rsc.org |

| Distillation | The liquid product is purified by heating it to its boiling point and condensing the vapors. Often performed under reduced pressure to lower the boiling point. | For thermally stable liquid sulfonyl chlorides with boiling points distinct from impurities. | rsc.org |

Reactivity and Mechanistic Investigations of Prop 1 Ene 2 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group of prop-1-ene-2-sulfonyl chloride is in a high oxidation state (+6) and is attached to two electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions at Sulfur

The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfonyl sulfur. This reaction proceeds via a tetrahedral intermediate, leading to the displacement of the chloride ion, a good leaving group.

This compound readily reacts with primary and secondary amines to furnish the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom.

Recent patent literature highlights the utility of this compound in the synthesis of complex sulfonamide-containing molecules, often as intermediates for pharmacologically active compounds. For instance, it has been employed in the preparation of heterocyclic derivatives investigated as MEK inhibitors. google.comgoogleapis.com In these syntheses, the sulfonyl chloride is reacted with various amino-heterocycles to build the desired sulfonamide linkage. Another example includes its use in the synthesis of dihydroxypropyl)cyclopropane-1-sulfonamide derivatives. google.comgoogle.com

| Nucleophile (Amine) | Product | Application/Reference |

| Diaryl amine derivatives | N-aryl-prop-1-ene-2-sulfonamide | Synthesis of MEK inhibitors google.com |

| 5,6-Difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine | Corresponding sulfonamide | Preparation of cyclopropane-1-sulfonamide derivatives google.com |

In a similar fashion to the formation of sulfonamides, this compound can react with alcohols to produce sulfonate esters. This reaction, known as sulfonylation, is also typically performed in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. While direct, detailed studies on the synthesis of various sulfonate esters from this compound are not prevalent in the reviewed literature, its use in patented synthetic routes implies this fundamental reactivity. google.comgoogle.com The conversion of a sulfonate to a sulfonyl chloride, a related transformation, is a key step in some synthetic procedures, underscoring the importance of this functional group interplay. google.comgoogle.com

| Nucleophile (Alcohol) | Product | Application/Reference |

| Generic Alcohol (ROH) | Prop-1-ene-2-sulfonate ester | Implied intermediate in multi-step syntheses google.comgoogle.com |

While the reactions with amines and alcohols are the most documented, the high electrophilicity of the sulfonyl chloride group suggests that this compound should also react with other heteronucleophiles. For example, reaction with thiols would be expected to yield thiosulfonates. However, specific examples of such reactions involving this compound are not detailed in the currently available scientific literature.

Role as a Sulfonylating Agent in Organic Transformations

The primary application of this compound in the surveyed literature is as a sulfonylating agent. google.comgoogleapis.comgoogle.comgoogle.comgoogle.com It serves to introduce the "prop-1-ene-2-sulfonyl" moiety onto a substrate, typically an amine or an alcohol. This functional group can be a critical component of the final target molecule, often contributing to its desired biological or chemical properties. The presence of the vinyl group within this moiety also offers a handle for potential post-sulfonylation modifications.

Reactivity of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound represents a second site of potential reactivity. The electron-withdrawing nature of the adjacent sulfonyl chloride group deactivates the alkene towards electrophilic attack but activates it for nucleophilic attack or for participation in certain types of cycloaddition reactions.

Despite this potential, detailed research findings specifically investigating the reactivity of the alkene moiety in this compound are scarce in the public domain. While general reactivity patterns for vinyl sulfonyl compounds suggest susceptibility to Michael additions and participation in Diels-Alder reactions as a dienophile, specific examples and mechanistic studies for this particular compound have not been reported in the reviewed literature. One patent mentions the possibility of introducing a cyclopropyl (B3062369) group across the alkene in a related diol-protected pentene sulfonyl chloride, suggesting that the double bond can indeed undergo addition reactions. google.comgoogle.com

| Reaction Type | Expected Reactivity | Specific Examples/References |

| Electrophilic Addition | Deactivated due to -SO2Cl group | No specific examples found |

| Nucleophilic Addition (Michael Addition) | Activated by -SO2Cl group | No specific examples found for this compound |

| Cycloaddition (e.g., Diels-Alder) | Can act as a dienophile | No specific examples found for this compound |

| Cyclopropanation | Possible under certain conditions | Mentioned for a related compound in patent literature google.comgoogle.com |

Addition Reactions to the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in this compound makes it susceptible to various addition reactions, including electrophilic, nucleophilic, and cycloaddition pathways.

The double bond in this compound can react with electrophiles. The regioselectivity of these additions is a key aspect of their study. In the case of the addition of hydrogen halides (HX), the reaction is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orgchemguide.co.uk

For this compound, the initial protonation of the double bond can lead to two possible carbocation intermediates. The formation of a tertiary carbocation adjacent to the sulfonyl chloride group would be electronically destabilized by the strongly electron-withdrawing sulfonyl chloride group. Conversely, formation of a primary carbocation at the terminal carbon would also be unstable. Therefore, the regiochemical outcome of electrophilic additions can be complex and may not strictly follow Markovnikov's rule without experimental verification.

Illustrative Data for Electrophilic Addition of HBr to an Unsymmetrical Alkene (Note: This table is representative of the regioselectivity observed in electrophilic additions and is not specific to this compound)

| Alkene | Reagent | Major Product | Minor Product | Reference |

| Propene | HBr | 2-Bromopropane | 1-Bromopropane | libretexts.org |

| 1-Butene | HCl | 2-Chlorobutane | 1-Chlorobutane | chemguide.co.uk |

While the electron-rich double bond is more susceptible to electrophilic attack, nucleophilic addition to the carbon-carbon double bond of this compound is also possible, particularly in conjugate addition reactions. The powerful electron-withdrawing nature of the sulfonyl chloride group can activate the double bond for attack by soft nucleophiles in a Michael-type addition.

Kinetic studies on the reactions of analogous 2-chloro-2-propen-1-yl arenesulfonates with anilines and N,N-dimethylanilines have shown that such reactions proceed via an SN2 mechanism. Although this study focuses on substitution at the allylic carbon, it highlights the influence of the electronic properties of the system on nucleophilic attack.

The reaction of sulfonyl chlorides with amines to form sulfonamides is a well-established transformation. organic-chemistry.org While this typically involves nucleophilic attack at the sulfur atom, the presence of the activating alkene moiety could potentially lead to competitive conjugate addition of the amine to the double bond under certain conditions.

Representative Yields for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines (Note: This table illustrates typical yields for sulfonamide formation and is not specific to this compound)

| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 62 | nih.gov |

| Benzenesulfonyl chloride | Diethylamine | N,N-Diethylbenzenesulfonamide | 87 | scispace.com |

| Benzenesulfonyl chloride | Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 | scispace.com |

The double bond of this compound can participate in cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds. Among these, the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a prominent example. mdpi.com In this reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring.

While specific examples of [3+2] cycloaddition reactions involving this compound are not detailed in the available literature, analogous systems provide insight into its potential reactivity. For instance, the [3+2] cycloaddition of diazomethane (B1218177) with styrenes has been studied both experimentally and theoretically, demonstrating the influence of electronic effects on the efficiency and regioselectivity of the reaction. nih.gov Nitrones are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with alkenes to form isoxazolidines. masterorganicchemistry.com

The Diels-Alder reaction, a [4+2] cycloaddition, is another potential pathway for this compound, where it would act as the dienophile. The reactivity in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.comwikipedia.org The sulfonyl chloride group in this compound would be expected to activate the double bond for this type of reaction. Studies on dienophiles such as (E)-3-phenylsulfonylprop-2-enenitrile have shown facile Diels-Alder reactions with various dienes. researchgate.net

Concerted and Stepwise Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactivity of this compound. A concerted reaction proceeds in a single step, with bond breaking and bond formation occurring simultaneously, whereas a stepwise reaction involves the formation of one or more intermediates.

For nucleophilic substitution reactions at the sulfonyl sulfur, both concerted (SN2-type) and stepwise (addition-elimination) mechanisms are possible. Kinetic studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides, combined with DFT calculations, have provided evidence for a synchronous SN2 mechanism. mdpi.com

In the context of addition reactions to the double bond, electrophilic additions typically proceed through a stepwise mechanism involving a carbocation intermediate. libretexts.orgchemguide.co.uk Cycloaddition reactions like the Diels-Alder are generally considered to be concerted processes. wikipedia.org The mechanism of sulfene (B1252967) formation from alkanesulfonyl chlorides with an α-hydrogen in the presence of a base is an elimination-addition pathway, which is a stepwise process. core.ac.uk

Kinetic studies are crucial for elucidating reaction mechanisms. Techniques such as in-situ infrared (IR) spectroscopy allow for the real-time monitoring of reactant and product concentrations, providing valuable data for determining reaction rates and orders. scispace.comresearchgate.net

While specific in-situ IR kinetic studies on this compound were not found in the reviewed literature, the application of this technique to similar systems demonstrates its power. For example, in-situ ATR FTIR spectroscopy has been used to study the kinetic profiles of ATRA reactions, providing insights into the catalytic cycle. uva.nl Kinetic studies on the aminolysis of related allylic arenesulfonates have been used to distinguish between different nucleophilic substitution mechanisms. Furthermore, kinetic isotope effect studies on the hydrolysis of alkanesulfonyl chlorides have provided evidence for the nature of the transition states in sulfene formation. scispace.com

Influence of Electronic Structure on Reaction Pathways

The reactivity of this compound is significantly governed by its electronic structure, particularly the interplay between the allylic double bond and the strongly electrophilic sulfonyl chloride group. Computational and crystallographic studies on related sulfonyl and phosphonyl compounds have provided insights into the nature of bonding within these functional groups. These studies suggest that the bonding is highly polarized, resembling X⁺-Y⁻ (where X = S, P), and is augmented by reciprocal n → σ* hyperconjugative interactions. In this model, the substituents attached to the sulfur atom act as both electron donors and acceptors, a concept that does not necessitate the involvement of d-orbitals or a violation of the octet rule at the central sulfur atom. nih.gov

The presence of the C=C double bond in an allylic position relative to the sulfonyl chloride introduces additional electronic effects that influence its reaction pathways. Theoretical comparisons of the Sₙ2 nucleophilic substitution reactions of allyl chloride and α-chloroacetaldehyde have highlighted the enhanced reactivity of allylic systems. This increased reactivity is attributed to a low-lying "allylic" bonding interaction in the transition state. documentsdelivered.com This interaction arises from a three-molecular orbital, four-electron interaction between the nucleophile and the σ-π conjugated bonding and antibonding molecular orbitals of the substrate. researchgate.net

In the case of this compound, the electron-withdrawing nature of the sulfonyl group polarizes the C=C bond, making the terminal carbon atom of the vinyl group susceptible to nucleophilic attack. Conversely, the allylic position is activated towards reactions that proceed through cationic or radical intermediates. Computational studies on the Sₙ2 reactivity of various allylic chlorides have shown that the activation of the transition state is influenced by electrostatic effects. The distribution of positive charge at the α-carbon (the carbon attached to the leaving group) in the transition state is a key factor. acs.org

The table below summarizes calculated changes in positivity at the α-carbon for the transition states of Sₙ2 identity reactions of selected alkyl chlorides with a chloride ion.

| Substrate | Change in Positivity at Cα (Reactant to Transition State) |

|---|---|

| Propyl chloride | 0.219 |

| Allyl chloride | 0.189 |

| Benzyl (B1604629) chloride | 0.199 |

| 6-Methylfulvenyl chloride | 0.189 |

Data sourced from computational studies on Sₙ2 reactivity. acs.org

This data indicates that allylic systems, like benzyl chloride and 6-methylfulvenyl chloride, exhibit a smaller increase in positive charge at the reaction center upon reaching the transition state compared to the saturated propyl chloride. This suggests a more stabilized transition state, leading to enhanced reactivity. The electronic structure of this compound, with its allylic double bond, is therefore expected to facilitate a variety of reaction pathways, including nucleophilic substitution, radical reactions, and transition metal-catalyzed transformations. magtech.com.cn

Hydration Mechanisms of Related Sulfenes

This compound, in the presence of a non-nucleophilic base, can undergo dehydrochlorination to form the highly reactive intermediate, propa-1,2-diene-1-sulfene. The subsequent reaction of this sulfene with water constitutes a hydration process. The mechanism of sulfene hydration is complex and can be influenced by factors such as pH.

Studies on the hydrolysis of alkanesulfonyl chlorides have provided a framework for understanding the behavior of sulfenes in aqueous environments. At low pH, the hydrolysis of alkanesulfonyl chlorides is proposed to proceed via a direct Sₙ2 attack of water on the sulfur atom. However, at intermediate and high pH, the reaction is believed to proceed through a sulfene intermediate. scholaris.ca

At an intermediate pH, the rate-determining step is the attack of a hydroxide (B78521) anion on the sulfonyl chloride to generate the sulfene. This is then rapidly trapped by water. At a high pH, it is proposed that the sulfene is both formed and trapped by the hydroxide anion. scholaris.ca

The hydration of the sulfene intermediate itself can be envisioned to proceed through a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfene. This would lead to the formation of a zwitterionic intermediate, which can then rearrange to the corresponding sulfonic acid.

Computational studies, such as ab initio molecular dynamics, have been employed to investigate the hydrolysis of related sulfur oxides, like sulfur trioxide, in the presence of water. These studies have shown that the formation of sulfuric acid is facilitated by the presence of a catalyst, such as a formic acid or another water molecule, which helps to overcome the activation barrier for the reaction. nih.gov A similar catalytic role of water can be anticipated in the hydration of sulfenes, where a second water molecule could act as a proton shuttle to facilitate the formation of the sulfonic acid.

Deprotonation: A base removes a proton from the α-carbon of the sulfonyl chloride.

Chloride Elimination: The resulting carbanion eliminates a chloride ion to form the sulfene.

Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom of the sulfene.

Proton Transfer: A proton is transferred, either intramolecularly or intermolecularly with the assistance of another water molecule, to form the final sulfonic acid product.

Transition Metal-Catalyzed Transformations

This compound can participate in a variety of transition metal-catalyzed reactions, primarily through the activation of the S-Cl bond or the C-S bond, leading to desulfinylative cross-coupling and polymerization reactions.

Desulfinylative Cross-Coupling Reactions

Desulfinylative cross-coupling reactions involve the cleavage of the C-S bond and the extrusion of sulfur dioxide (SO₂), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium complexes are effective catalysts for the desulfinylative cross-coupling of sulfonyl chlorides with organometallic reagents, such as Grignard reagents. While alkanesulfonyl chlorides are often unsuitable for these reactions due to competing β-hydride elimination, alkenyl and arylsulfonyl chlorides can undergo smooth coupling. core.ac.uk

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the sulfonyl chloride, forming a Pd(II) intermediate.

Transmetalation: The Grignard reagent transmetalates with the Pd(II) complex, replacing the sulfonyl group with the organic group from the Grignard reagent.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Besides palladium, other transition metals have been shown to catalyze desulfinylative cross-coupling reactions.

Iron Catalysis: Inexpensive and environmentally friendly iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), can effectively catalyze the desulfinylative C-C cross-coupling of sulfonyl chlorides with Grignard reagents. core.ac.ukresearchgate.net These reactions often proceed without the need for expensive and toxic ligands. A proposed mechanism involves the reaction of low-valent iron species in a manner similar to Pd(0) catalysts, although radical intermediates may also be involved. core.ac.uk

The table below presents selected examples of iron-catalyzed desulfinylative cross-coupling reactions of sulfonyl chlorides with Grignard reagents.

| Sulfonyl Chloride | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| n-Octanesulfonyl chloride | Phenylmagnesium bromide | n-Octylbenzene | 85 |

| (E)-Styrenesulfonyl chloride | Phenylmagnesium bromide | (E)-Stilbene | 82 |

| 1-Naphthalenesulfonyl chloride | n-Hexylmagnesium bromide | 1-n-Hexylnaphthalene | 78 |

Data sourced from a study on iron-catalyzed desulfinylative cross-coupling reactions. core.ac.uk

Rhodium Catalysis: Rhodium complexes have been utilized in desulfinylative Heck-type reactions of sulfonyl chlorides with olefins. For instance, [RhCl(C₂H₄)₂]₂ can catalyze these cross-coupling reactions under phosphine- and base-free conditions. researchgate.net

Role in Polymerization Reactions

The presence of a vinyl group and a sulfonyl chloride functionality in this compound suggests its potential to participate in polymerization reactions, either as a monomer or as an initiator.

Alkenyl sulfonyl chlorides, such as vinylsulfonyl chloride, can undergo polymerization to form polyvinylsulfonic acid, which has applications in the electronics industry as photoresists and as ion-conductive polymer electrolyte membranes (PEMs) for fuel cells. acs.org The polymerization of vinyl monomers can be initiated by radical initiators. In the case of vinyl chloride, for example, the polymerization proceeds via a radical mechanism where the growing polymer chain has a radical at the end that adds to another monomer molecule. researchgate.net

Furthermore, sulfonyl chlorides, particularly arenesulfonyl chlorides, have been used as initiators for "living" radical polymerization of various monomers, including styrene (B11656) and methyl methacrylate, in the presence of copper catalysts. nih.gov The mechanism involves a reversible deactivation of the growing polymer chain by the copper complex.

Given these precedents, this compound could potentially undergo:

Radical Homopolymerization: The vinyl group can participate in radical polymerization to form a polymer with sulfonyl chloride side chains. These side chains could then be further functionalized.

Copolymerization: It could be copolymerized with other vinyl monomers to introduce sulfonyl chloride functionalities into the resulting polymer.

Initiation of Polymerization: The S-Cl bond could be cleaved, either thermally or photochemically, to generate a sulfonyl radical that could initiate the polymerization of other monomers.

The specific polymerization behavior of this compound would depend on the reaction conditions, including the choice of initiator and solvent.

Advanced Spectroscopic Characterization and Analytical Methodologies for Prop 1 Ene 2 Sulfonyl Chloride

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Elucidation

In an FT-IR analysis, the molecule is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponding to the vibrational modes of its functional groups is measured. For Prop-1-ene-2-sulfonyl chloride, the key functional groups—the sulfonyl chloride (-SO₂Cl), the carbon-carbon double bond (C=C), and aliphatic carbon-hydrogen bonds (C-H)—would produce characteristic absorption bands.

Raman spectroscopy serves as a complementary technique. It involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. The selection rules for Raman are different from those of IR, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the C=C double bond.

The expected vibrational frequencies for this compound are critical for its structural confirmation. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are particularly strong and appear in a characteristic region of the spectrum. The C=C stretching frequency confirms the presence of the alkene moiety, while various C-H stretching and bending vibrations provide information about the vinyl and methyl groups.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1350 (Strong) | 1370 - 1350 (Weak) |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1180 - 1160 (Strong) | 1180 - 1160 (Strong) |

| Alkene (C=C) | C=C Stretch | 1650 - 1640 (Medium-Weak) | 1650 - 1640 (Strong) |

| Vinyl C-H (=CH₂) | C-H Stretch | 3100 - 3080 (Medium) | 3100 - 3080 (Medium) |

| Methyl C-H (-CH₃) | C-H Stretch | 2970 - 2950 (Medium) | 2970 - 2950 (Medium) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural assignment of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons: those of the vinyl group (=CH₂) and those of the methyl group (-CH₃). The chemical shift (δ) of these signals is influenced by the electron-withdrawing sulfonyl chloride group. The vinyl protons would appear further downfield compared to the methyl protons. The integration of these signals would be in a 2:3 ratio, respectively. Due to the absence of adjacent protons, both signals are expected to appear as singlets.

The ¹³C NMR spectrum provides information on the carbon framework. This compound has three unique carbon atoms: the methyl carbon (-CH₃), the vinylic methylene carbon (=CH₂), and the quaternary vinylic carbon directly attached to the sulfonyl group (C=). The strong deshielding effect of the sulfonyl chloride group would cause the quaternary carbon to have the largest chemical shift (furthest downfield).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | ~2.0 - 2.5 | Singlet | 3H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~20 - 30 |

| Vinyl Methylene (=CH₂) | ~130 - 140 |

Mass Spectrometry (HRMS, LC-QTOF-MS) for Molecular and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for identifying its degradation products.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of this compound (C₃H₅ClO₂S). The calculated monoisotopic mass is 139.96988 Da. nih.gov HRMS can distinguish this compound from other species with the same nominal mass but different elemental compositions. The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S), provides a characteristic signature that aids in its identification.

When coupled with liquid chromatography (LC-QTOF-MS), the technique becomes a powerful tool for analyzing complex mixtures. LC separates the components of a mixture, which are then introduced into the Quadrupole Time-of-Flight (QTOF) mass spectrometer. This is particularly useful for monitoring the stability of this compound and identifying its degradation products. For example, hydrolysis of the sulfonyl chloride moiety would yield Prop-1-ene-2-sulfonic acid, a transformation easily detected by the corresponding mass shift.

Table 4: Molecular Mass Information for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₅ClO₂S | nih.gov |

| Molecular Weight | 140.59 g/mol | nih.gov |

Advanced Chromatographic Techniques for Separation and Quantification (e.g., LC-QTOF-MS coupled with ion mobility spectrometry)

For the separation and quantification of this compound, especially from complex matrices or isomeric impurities, advanced chromatographic techniques are employed. LC-QTOF-MS, as mentioned, combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of a QTOF mass spectrometer. This allows for the reliable quantification of the target compound even at low concentrations.

The addition of ion mobility spectrometry (IMS) to the LC-MS workflow provides an additional dimension of separation. After chromatographic separation and ionization, ions are passed through an IMS cell where they are separated based on their size, shape, and charge (collisional cross-section, CCS). This technique, known as LC-IMS-MS, is exceptionally powerful for separating isomers that may not be resolved by chromatography alone. For instance, it could readily distinguish this compound from its isomer, Prop-2-ene-1-sulfonyl chloride, as they would likely exhibit different drift times in the IMS cell due to their distinct three-dimensional structures. This multi-dimensional approach enhances peak capacity and analytical confidence, providing unparalleled specificity for both qualitative and quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be a solid at room temperature or form stable crystals at lower temperatures, this technique could be used for its complete solid-state structural characterization.

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms can be determined, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles. This information provides unequivocal proof of the molecule's connectivity and conformation in the solid state. Furthermore, the analysis reveals details about intermolecular interactions and the packing of molecules within the crystal lattice. To date, a public crystal structure for this compound has not been deposited in crystallographic databases.

Theoretical and Computational Investigations of Prop 1 Ene 2 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of compounds like prop-1-ene-2-sulfonyl chloride from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. Among the most widely used approaches is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many molecular systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can predict a wide range of properties, including its geometry, electronic energies, and reactivity patterns, by calculating the electron density rather than the complex many-electron wavefunction.

Geometry Optimization and Energetic Profiles

A fundamental step in computational analysis is geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, DFT calculations would identify the most stable conformation by systematically adjusting bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. The resulting energetic profile provides the molecule's stability.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. The values are hypothetical and represent the parameters that would be determined.

| Parameter | Description | Typical Calculated Value |

| C=C | Double bond length | ~1.34 Å |

| C-C | Single bond length | ~1.50 Å |

| S=O | Sulfonyl oxygen double bond length | ~1.45 Å |

| S-Cl | Sulfur-chlorine single bond length | ~2.07 Å |

| S-C | Sulfur-carbon single bond length | ~1.80 Å |

| ∠C-S-Cl | Carbon-Sulfur-Chlorine bond angle | ~105° |

| ∠O=S=O | Oxygen-Sulfur-Oxygen bond angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is likely distributed over the C=C double bond and the lone pairs on the oxygen and chlorine atoms.

LUMO: The LUMO is the orbital with the lowest energy that is devoid of electrons. It signifies the ability of a molecule to accept electrons, acting as an electrophile. The LUMO is expected to be localized primarily on the sulfur atom and the associated S-Cl and S=O antibonding orbitals, indicating the sulfonyl group's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. DFT calculations provide precise energies for these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows the kind of data generated from an FMO analysis.

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -8.5 | Site of nucleophilic character (electron donation) |

| LUMO | -1.2 | Site of electrophilic character (electron acceptance) |

| HOMO-LUMO Gap | 7.3 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are associated with lone pairs on electronegative atoms. They represent nucleophilic sites, prone to attack by electrophiles. In this compound, the most negative potential would be concentrated around the two sulfonyl oxygen atoms.

Positive Regions (Blue): These areas indicate an electron deficiency and are typically found around electropositive atoms like hydrogen or atoms bearing a significant partial positive charge. They are electrophilic sites, susceptible to attack by nucleophiles. The region around the sulfur atom would exhibit a strong positive potential due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that align with Lewis structure concepts (bonds, lone pairs). This analysis is particularly useful for quantifying electron delocalization, charge transfer, and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis would quantify:

The charge distribution on each atom, confirming the high positive charge on the sulfur atom.

Calculation of Reaction Pathways and Activation Energies

Computational chemistry allows for the detailed investigation of reaction mechanisms. For this compound, a common reaction would be nucleophilic substitution at the sulfur center, where a nucleophile displaces the chloride ion. DFT calculations can be used to model this entire process.

The methodology involves:

Locating Reactants and Products: The geometries of the starting materials (this compound and a nucleophile) and the final products are optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS provides insight into the bonding changes occurring during the reaction.

Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. This value is critical as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.

By mapping this pathway, researchers can confirm whether the reaction proceeds through a concerted mechanism (e.g., SN2-like) or a stepwise mechanism involving an intermediate.

Ab Initio Methods for Mechanistic Elucidation

Ab initio molecular orbital calculations are a cornerstone of computational chemistry, enabling the study of chemical reaction mechanisms from first principles, without reliance on empirical data. These methods are used to map potential energy surfaces, identifying transition states and intermediates to predict the most likely reaction pathways.

For reactions involving sulfonyl chlorides and related compounds, ab initio and Density Functional Theory (DFT) studies have been instrumental in understanding their behavior. For instance, DFT studies on olefination reactions with sulfonyl halides reveal a multi-step mechanism that includes an initial aldol-type addition, followed by cyclization and eventual fragmentation to produce alkenes. Such computational analyses can determine the energy barriers for each step, identifying the rate-determining stage of the reaction.

In the context of substituted propenyl systems, such as those related to this compound, ab initio calculations have been employed to study radical reactions. For example, studies on the reaction of a chlorine atom with allene (B1206475) (propadiene) show that chlorine addition to the carbon atoms is a barrierless process. researchgate.net The resulting radical complex can then isomerize to form the most stable product. researchgate.net These calculations, performed at high levels of theory like QCISD(T), are crucial for accurately describing the potential energy surface and predicting reaction outcomes. researchgate.net Such methodologies could be applied to understand the radical reactions of this compound, predicting which sites are most susceptible to radical attack and the nature of the resulting products.

DFT calculations have also been used to investigate the copolymerization of vinyl monomers containing sulfone groups, providing insights into insertion selectivity and the influence of catalyst structure on the reaction. mdpi.com This type of analysis helps in understanding how the electronic and steric properties of the sulfonyl group in monomers like this compound would influence polymerization reactions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a view of how molecules move and change shape over time. MD simulations solve Newton's equations of motion for a system of atoms, offering a detailed picture of conformational dynamics, solvent effects, and intermolecular interactions.

For a flexible molecule like this compound, key conformational questions involve the rotation around the C-C and C-S single bonds. A critical aspect is the relative orientation of the vinyl group and the sulfonyl chloride group. Computational studies on analogous allylic and vinylic systems can provide valuable parallels. For example, computational analysis of lithiated allylic α-sulfonyl carbanions shows a preference for the s-trans conformation around the C1-C2 bond, where the substituents are on opposite sides of the bond, as this is energetically more stable than the s-cis isomer. researchgate.net Similarly, quantum chemical calculations on 2-propene-1-imine, another three-carbon unsaturated system, also indicate that the s-trans conformer is significantly more stable than the s-cis form. mdpi.com

These findings suggest that a conformational analysis of this compound would likely reveal a preference for a trans-like arrangement across the C-C single bond to minimize steric hindrance. MD simulations could further explore the energy barriers to rotation around these bonds and how the molecule's shape fluctuates in different environments, such as in various solvents. Such simulations are also foundational for understanding how the molecule interacts with biological targets, as its conformation can dictate binding affinity and reactivity. For instance, MD simulations have been used to probe how the covalent modification of a protein by a reactive molecule affects the protein's conformational dynamics. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives, guiding the design of more potent and effective molecules. This compound can serve as a reactive scaffold to synthesize a variety of derivatives, most commonly sulfonamides, by reacting it with different amines.

QSAR studies are widely applied to sulfonamide derivatives to understand their therapeutic potential, including antibacterial, anticancer, and antidiabetic activities. nih.govmedwinpublishers.com In a typical QSAR study, a set of synthesized sulfonamide derivatives is tested for a specific biological activity. Then, various molecular descriptors—numerical values that characterize the chemical structure—are calculated for each derivative. These descriptors can encode information about the molecule's topology, electronic properties, or 3D shape.

Multiple Linear Regression (MLR) is a common technique used to build the QSAR model, creating an equation that links the descriptors to the observed activity.

For example, a QSAR study on acetamidosulfonamide derivatives with antioxidant properties used MLR to develop models with high predictive power. nih.gov The study found that descriptors related to the molecular structure, such as the presence of specific functional groups and their connectivity, were crucial for activity. nih.gov The robustness of these models is typically validated using statistical methods like leave-one-out cross-validation (Q²). nih.gov

The table below summarizes findings from representative QSAR studies on sulfonamide derivatives, illustrating the types of descriptors used and the insights gained.

| Derivative Class | Target Activity | Key Descriptors in Model | Modeling Method | Key Structural Insights |

|---|---|---|---|---|

| Acetamidosulfonamides | Antioxidant (Radical Scavenging) | Topological and connectivity indices | Multiple Linear Regression (MLR) | An ethylene (B1197577) group connected to a pyridine (B92270) ring significantly enhanced antioxidant activity. nih.gov |

| Benzenesulfonamides | Antibacterial (E. coli) | 3D-MoRSE descriptors, RDF descriptors | Artificial Neural Network (ANN) | The spatial arrangement and electronic properties of substituents on the phenyl ring are critical for antibacterial potency. jbclinpharm.org |

| Aryl sulfonamides | Anticancer (Mcl-1 Inhibition) | VolSurf descriptors, 2D and 3D combined descriptors | LSSVM, GP, PLS | Models indicated that both electrostatic and hydrophobic fields around the molecule influence binding affinity to the Mcl-1 protein. qub.ac.uk |

| Sulfonamides | Antidiabetic (pKi) | Topological descriptors (e.g., Kier shape index) | Multiple Linear Regression (MLR) | Molecular shape and branching were identified as important factors for antidiabetic activity. medwinpublishers.com |

These studies demonstrate how QSAR can transform raw biological data into predictive models, accelerating the discovery of new therapeutic agents derived from a common chemical starting point like this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

Sulfonyl chlorides are widely recognized as important intermediates in organic and medicinal synthesis. magtech.com.cn Prop-1-ene-2-sulfonyl chloride, in particular, serves as a valuable building block due to its dual reactivity, enabling the construction of intricate molecular architectures.

Synthesis of Sulfonylated Organic Compounds

The primary role of this compound is to introduce the vinyl sulfonyl group into other organic molecules. The highly electrophilic sulfonyl chloride moiety readily reacts with a variety of nucleophiles. This reactivity is harnessed in reactions such as sulfonylation, where the sulfonyl group is attached to another molecule, often forming sulfones or sulfonates. magtech.com.cn

A notable application is in visible-light-induced radical cascade reactions. For instance, sulfonyl chlorides can react with 1,5-dienes in a tandem sulfonylation-cyclization process to yield complex sulfonylated pyrrolin-2-ones. researchgate.net This method demonstrates how this compound can be used to incorporate a sulfonyl group while simultaneously constructing a heterocyclic ring system, a common motif in biologically active compounds. researchgate.net Similarly, sulfonyl chlorides are used in the 1,4-hydroxysulfonylation of vinyl enynes to produce multisubstituted sulfonyl allenic alcohols. acs.org

Construction of Diverse Chemical Scaffolds

The presence of two distinct functional groups allows this compound to be a linchpin in the assembly of diverse chemical scaffolds. The sulfonyl chloride group can undergo nucleophilic substitution, while the vinyl group can participate in a range of reactions, including cycloadditions and radical additions. magtech.com.cnucl.ac.uk

This dual functionality enables the synthesis of complex heterocyclic structures. For example, vinyl sulfonate esters, which can be derived from the corresponding sulfonyl chloride, undergo [3+2] cycloaddition reactions with nitrones to produce substituted isoxazolidines in a regio- and diastereoselective manner. ucl.ac.uk These isoxazolidine (B1194047) structures can then be further converted into functionalized sulfonamides. ucl.ac.uk The ability to participate in such multi-step, scaffold-building reaction sequences makes this compound a powerful tool for synthetic chemists aiming to create novel molecular frameworks.

Development of Sulfonamide Derivatives

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is one of the most robust and widely utilized transformations in medicinal chemistry. nih.govacs.org The resulting sulfonamide group is a key structural feature in numerous pharmaceutical agents. researchgate.net

Strategies for Sulfonamide Formation

The conventional and most direct strategy for creating sulfonamides involves the reaction of this compound with a primary or secondary amine. nih.gov This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.

Interactive Table: General Strategies for Sulfonamide Synthesis

| Strategy | Reactants | Reagents/Conditions | Products | Citation |

| Conventional Amination | This compound, Primary/Secondary Amine | Base (e.g., Triethylamine) | Prop-1-ene-2-sulfonamide derivative, HCl | nih.gov |

| N-Silylamine Reaction | This compound, N-Silylamine | Acetonitrile, Reflux | Prop-1-ene-2-sulfonamide derivative, Silyl (B83357) chloride | nih.gov |

| One-Pot Synthesis | Carboxylic Acid, Amine | 1. Copper Catalyst, SO2, Chlorine Source; 2. Amine, Base | Sulfonamide Derivative | acs.orgprinceton.edu |

Modern synthetic methods have expanded the options for sulfonamide synthesis. One efficient approach utilizes N-silylamines, which react with sulfonyl chlorides under neutral conditions to afford high yields of the desired sulfonamide. nih.gov The byproduct of this reaction is a volatile silyl chloride, which is easily removed. nih.gov Additionally, innovative one-pot procedures have been developed that generate the sulfonyl chloride in situ from precursors like carboxylic acids, which is then immediately reacted with an amine in the same vessel to produce the final sulfonamide. acs.orgprinceton.edu

Functionalized Sulfonamides

By carefully selecting the amine coupling partner, a vast library of functionalized sulfonamides can be synthesized from this compound. The properties of the resulting molecule are dictated by the structure of the amine used. This modularity is a cornerstone of drug discovery, allowing chemists to systematically modify structures to optimize biological activity. sigmaaldrich.com

The product, a vinyl sulfonamide, is itself a versatile synthetic intermediate. The vinyl group remains available for further chemical modification, acting as a handle for introducing additional complexity. Vinyl sulfonimidamides, a related class of compounds, have been explored as electrophilic fragments for covalent inhibitor design, highlighting the potential of these vinyl sulfonyl motifs in biochemical applications. rsc.org

Applications in Polymer Science

Beyond its use in small molecule synthesis, this compound has important applications in polymer chemistry, particularly as an initiator for controlled radical polymerization techniques.

Sulfonyl chlorides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a powerful method for creating well-defined polymers with controlled molecular weights and low dispersity. wikipedia.orgnih.gov In ATRP, a transition metal complex, typically copper-based, reversibly activates a dormant species—in this case, the sulfonyl chloride. wikipedia.orglibretexts.org

The process begins with the homolytic cleavage of the sulfur-chlorine (S-Cl) bond, catalyzed by the transition metal complex. This generates a sulfonyl radical that can initiate the polymerization of various monomers, such as styrene (B11656) or acrylates. libretexts.orgresearchgate.net The polymer chain grows until it is reversibly deactivated by a halogen transfer from the oxidized metal complex. This cycle of activation and deactivation allows for the controlled, "living" growth of polymer chains. cmu.edu The use of this compound as an initiator incorporates the prop-1-ene-2-sulfonyl group at one end of every polymer chain, providing a reactive site for post-polymerization modifications.

Preparation of Sulfonated Polymers

The synthesis of sulfonated polymers is a significant area of research, particularly for applications in ion-exchange membranes, fuel cells, and water treatment technologies. Typically, sulfonation is achieved by introducing sulfonic acid groups (-SO₃H) into a polymer backbone. This can be accomplished either by polymerizing monomers that already contain sulfonic acid groups or by post-polymerization sulfonation of a pre-existing polymer. mdpi.com

Common sulfonating agents include concentrated sulfuric acid, chlorosulfonic acid, and sulfur trioxide. mdpi.comgoogle.com The reactivity of these agents allows for the electrophilic substitution of hydrogen atoms on aromatic rings or addition to unsaturated bonds within the polymer structure. For instance, alkenylaromatic resins can be sulfonated to produce polysulfonic acids, which can then be converted to polysulfonyl chlorides. google.com

However, a thorough review of available scientific literature and patent databases reveals a lack of specific examples or detailed research on the use of This compound as a monomer or a post-polymerization modification agent for the preparation of sulfonated polymers. General methods for the hydrosulfonylation of alkenes with sulfonyl chlorides under visible light have been developed, which could theoretically include this compound, but specific studies involving this compound are not documented. nih.gov

Incorporation into Functional Materials

Functional materials are designed to possess specific properties or functions, such as catalytic activity, specific binding capabilities, or unique optical and electronic properties. The incorporation of specific chemical moieties is a key strategy in the development of these materials. Sulfonyl-containing compounds, in particular, are of interest due to the reactivity of the sulfonyl group, which can serve as a linking point for other functional molecules or can itself impart desired properties. magtech.com.cn

Sulfonyl chlorides are known to be important intermediates in organic synthesis. magtech.com.cnnih.gov They can react with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, making them versatile building blocks. nih.gov

Despite the potential utility of its reactive sulfonyl chloride and vinyl groups, there is no specific documented evidence in the reviewed literature of This compound being incorporated into functional materials. While its isomeric counterpart, prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride), has a more established role in organic synthesis, the applications of this compound in materials science remain an unexplored area of research. sigmaaldrich.comchemicalbook.com The compound is commercially available and listed as a research chemical, suggesting its potential use in exploratory synthesis, but concrete examples of its integration into functional materials are not presently available in published research. cymitquimica.comsigmaaldrich.com

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches for Prop-1-ene-2-sulfonyl chloride

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methods, and the production of sulfonyl chlorides is no exception. Traditional methods often rely on harsh reagents, but emerging trends focus on greener alternatives. One promising direction is the use of oxidative chlorination in sustainable solvents. For instance, methods are being developed that use efficient oxidants like sodium dichloroisocyanurate dihydrate for the conversion of corresponding thiol precursors into sulfonyl chlorides. rsc.orgresearchgate.net These reactions can be performed in eco-friendly solvents such as water, ethanol, or deep eutectic solvents, featuring mild conditions and simplified, filtration-based workups. rsc.orgresearchgate.net Another sustainable approach involves the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) in water, which offers a rapid and efficient route to sulfonyl chlorides. rsc.org Adopting such methodologies for the synthesis of this compound could significantly reduce the environmental impact, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Chemo- and Regioselective Transformations of this compound

Given its bifunctional nature, a primary goal for future research is to achieve high levels of control over the chemo- and regioselectivity of reactions involving this compound. This involves selectively targeting either the sulfonyl chloride moiety or the propene double bond. Research in the broader field of sulfonyl chlorides has demonstrated novel one-pot syntheses where the sulfonyl chloride can act as both a sulfonylation and chlorination agent, showcasing the potential for complex, selective transformations. rsc.org

Future work will likely focus on developing catalytic systems that can differentiate between the two reactive sites. For example, molybdenum-catalyzed allylic sulfonylation has shown excellent regioselectivity with tertiary allylic electrophiles, providing a pathway to branched allylic sulfones. nih.gov Similarly, electrochemical methods are emerging for the regioselective synthesis of allyl sulfones from allyl trifluoroborates, a process where the intermediate's stability dictates the regiochemical outcome. rsc.org Applying these concepts to this compound could unlock new synthetic pathways to novel and complex molecular architectures with precisely controlled functionality.

Integration into Flow Chemistry and Automated Synthesis

The synthesis and reactions of sulfonyl chlorides are often highly exothermic and can be hazardous on a large scale. rsc.org Continuous flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgspringernature.com The integration of this compound synthesis into automated flow systems is a significant emerging trend. mdpi.comresearchgate.net

Continuous stirred-tank reactors (CSTRs) and automated control schemes can improve process consistency, reliability, and safety while increasing space-time yield. mdpi.com Flow systems enable exquisite control over reaction conditions, which can minimize byproduct formation and circumvent thermal runaway, a common risk in batch processing of sulfonyl chlorides. rsc.org Fully automated flow-through processes have already been developed for the production of sulfonamides, demonstrating the feasibility of applying this technology to the downstream reactions of this compound. nih.gov

Development of Novel Catalytic Systems for this compound Reactions

The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. Transition metal catalysis, in particular, has emerged as a key area of research for sulfonyl chloride reactions. sioc-journal.cn For example, palladium-catalyzed multicomponent reactions and copper-catalyzed sulfonylation of alkenes are promising avenues for creating new carbon-sulfur and carbon-carbon bonds. organic-chemistry.orgnih.gov

Future research will likely explore a wider range of transition metal catalysts to mediate novel transformations. Molybdenum-catalyzed allylic substitutions represent a new frontier for using Group 6 metals to form C–S bonds with high regioselectivity. nih.gov The development of photocatalytic systems also presents a mild and efficient alternative, enabling radical-based reactions under ambient conditions without harsh oxidants or additives. organic-chemistry.org These advanced catalytic methods will be instrumental in utilizing this compound as a versatile building block in medicinal and materials chemistry. nuomengchemical.com

Advanced Computational Methods for Predicting Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of complex organic reactions. For a molecule like this compound, with multiple potential reaction pathways, theoretical studies are crucial for rational catalyst and reaction design.

Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, such as those in olefination reactions involving sulfonyl-activated carbanions. tandfonline.comtandfonline.com These studies can elucidate the energetic profiles of different pathways, identify rate-determining steps, and explain observed stereoselectivities. tandfonline.comtandfonline.com For instance, computational models can predict whether a reaction will proceed via a kinetic or thermodynamic pathway, which is essential for controlling the formation of specific regioisomers. researchgate.net Future applications will likely involve coupling high-throughput experimentation with machine learning and DFT to build predictive models for reaction outcomes, enabling the rapid optimization of conditions for the selective functionalization of this compound. chemrxiv.orgmdpi.com

Interactive Data Table: Emerging Research Trends for Sulfonyl Chlorides

| Research Area | Key Objectives | Relevant Techniques & Approaches | Potential Impact on this compound |

|---|---|---|---|

| Sustainable Synthesis | Reduce environmental impact, improve safety. | Oxidative chlorination in green solvents (water, DES), Oxone-based reagents. rsc.orgrsc.org | Greener, safer, and more cost-effective manufacturing processes. |

| Selective Transformations | Control chemo- and regioselectivity. | Molybdenum-catalyzed allylic substitution, electrochemical synthesis, photoredox catalysis. nih.govrsc.org | Access to a wider range of novel, complex molecules with high precision. |

| Flow Chemistry | Enhance safety, control, and scalability. | Continuous stirred-tank reactors (CSTRs), automated process control, in-line purification. rsc.orgmdpi.com | Safer scale-up, higher purity products, and potential for on-demand synthesis. |

| Novel Catalysis | Discover new reaction pathways and expand substrate scope. | Transition metal catalysis (Pd, Cu, Mo), photocatalysis, enantioselective catalysis. nih.govorganic-chemistry.orgnih.gov | Unlocking new synthetic disconnections and applications as a versatile building block. |

| Computational Methods | Predict reactivity, understand mechanisms, guide experiments. | Density Functional Theory (DFT), reaction modeling, machine learning, Hirshfeld surface analysis. tandfonline.comchemrxiv.orgnih.gov | Accelerated discovery of new reactions and catalysts; rational design of selective processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro